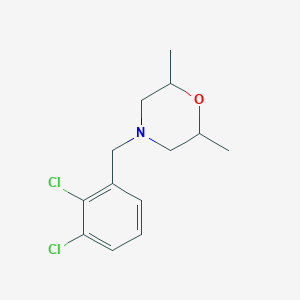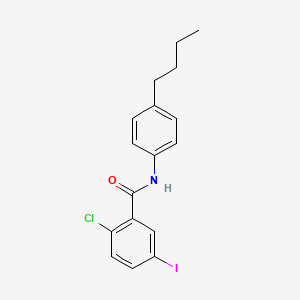
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is highly effective against a wide range of insects, including mosquitoes, ticks, and biting flies. It is also relatively safe for humans when used properly. In
Mecanismo De Acción
The mechanism of action of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. It is believed to work by masking the scent of humans, making it difficult for insects to locate and bite them. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for finding a host.
Biochemical and Physiological Effects:
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to be rapidly absorbed through the skin and to be metabolized in the liver. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to have a number of effects on the nervous system, including inhibition of acetylcholinesterase and modulation of ion channels. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to have some potential toxic effects, particularly at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has a number of advantages for use in lab experiments. It is highly effective against a wide range of insects and can be easily applied to surfaces or skin. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is also relatively safe for humans when used properly. However, N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide does have some limitations. It can be difficult to work with in the lab due to its strong odor and potential toxicity. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide can also be expensive, particularly when used on a large scale.
Direcciones Futuras
There are a number of potential future directions for research on N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of new insect repellents that are more effective and less toxic than N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. Another area of interest is the use of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide as a pesticide in agriculture. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide may also have potential applications in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action and potential toxic effects of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide.
Métodos De Síntesis
The synthesis of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of ethyl acetoacetate with hydrazine to form 3-ethyl-5-methylisoxazole. This is then reacted with allyl chloride to form N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. The synthesis of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and biting flies. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide works by masking the scent of humans, making it difficult for insects to locate and bite them. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been studied for its potential use in agriculture as a pesticide. It has been shown to be effective against a range of pests, including aphids, whiteflies, and thrips.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-5-8-15(9-6-2)13(16)12-10(4)17-14-11(12)7-3/h5-6H,1-2,7-9H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOUNYWDVSHVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N,N-di(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)
![ethyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzyl)amino]benzoate](/img/structure/B5091455.png)
![2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B5091466.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5091469.png)

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5091490.png)


![4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine](/img/structure/B5091516.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)
![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5091547.png)